molecular formula C17H15N5O3 B2784917 (Z)-N-((3-(5-cyclopropylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-3-(pyridin-3-yl)acrylamide CAS No. 1904633-41-5

(Z)-N-((3-(5-cyclopropylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-3-(pyridin-3-yl)acrylamide

Cat. No.: B2784917
CAS No.: 1904633-41-5
M. Wt: 337.339
InChI Key: OKQYKYNFNGDANZ-UTCJRWHESA-N
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Description

(Z)-N-((3-(5-cyclopropylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-3-(pyridin-3-yl)acrylamide is a useful research compound. Its molecular formula is C17H15N5O3 and its molecular weight is 337.339. The purity is usually 95%.
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Biological Activity

(Z)-N-((3-(5-cyclopropylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-3-(pyridin-3-yl)acrylamide, with CAS number 1904646-38-3, is a complex organic compound notable for its diverse biological activities. Its structure incorporates multiple heterocycles, including isoxazole and oxadiazole moieties, which are associated with a range of pharmacological effects. This article explores the biological activity of this compound, focusing on its potential therapeutic applications based on existing research.

Structural Characteristics

The molecular formula of the compound is C18H16N4O3C_{18}H_{16}N_{4}O_{3} with a molecular weight of approximately 336.3 g/mol. The presence of the pyridine ring, isoxazole unit, and oxadiazole structure enhances its reactivity and interaction with biological targets.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit a variety of biological activities:

  • Anticancer Activity :
    • The oxadiazole derivatives have shown significant anticancer properties by inhibiting various cancer cell lines. For instance, a related compound demonstrated an IC50 value of approximately 92.4 µM against multiple cancer cell lines including human colon adenocarcinoma and breast cancer .
  • Antimicrobial Properties :
    • The isoxazole ring contributes to antimicrobial effects against both Gram-positive and Gram-negative bacteria. Compounds with similar structures have been evaluated for their ability to inhibit bacterial growth .
  • Anti-inflammatory Effects :
    • The presence of the pyridine and oxadiazole rings suggests potential anti-inflammatory activity, as these groups are often linked to inhibition of inflammatory pathways in various studies.

The proposed mechanisms through which this compound exerts its biological effects include:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes such as histone deacetylases (HDACs) and carbonic anhydrases (CA), which are crucial in cancer progression and inflammatory responses .
  • Interaction with Receptors : The compound may interact with specific receptors involved in signaling pathways related to cancer cell proliferation and inflammation .

Research Findings and Case Studies

Several studies highlight the biological activity of related compounds:

Compound Biological Activity IC50/Effectiveness
Compound 1Anticancer92.4 µM against various cancer lines
Compound 2AntimicrobialEffective against E. coli and S. pneumoniae
Compound 3Anti-inflammatoryInhibits COX enzymes implicated in inflammation

Case Study: Anticancer Properties

A study published in PMC explored the cytotoxic effects of oxadiazole derivatives on human cervical cancer cells (HeLa). The derivatives exhibited significant cytotoxicity compared to control groups, suggesting that modifications to the oxadiazole structure can enhance anticancer activity .

Case Study: Antimicrobial Activity

Another investigation assessed the antimicrobial efficacy of isoxazole derivatives against common pathogens. Results indicated that certain derivatives retained potent activity against both Gram-positive and Gram-negative bacteria, reinforcing the potential use of these compounds in developing new antibiotics .

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity
Compounds containing oxadiazole and isoxazole moieties have been studied for their anticancer properties. For instance, derivatives similar to (Z)-N-((3-(5-cyclopropylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-3-(pyridin-3-yl)acrylamide have shown promising results in inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

CompoundActivityMechanism
This compoundAnticancerInduces apoptosis
Similar oxadiazole derivativesAnticancerCell cycle arrest

Neuroprotective Effects
Research indicates that compounds with pyridine and isoxazole structures can exhibit neuroprotective effects. These compounds may modulate neurotransmitter systems or possess antioxidant properties that protect neuronal cells from damage.

Agricultural Applications

Pesticidal Activities
The isoxazole group is known for its efficacy as a pesticide. The compound may function as a herbicide or insecticide by disrupting metabolic pathways in pests or inhibiting photosynthesis in plants.

ApplicationTypeMechanism
HerbicidePost-emergentInhibits photosynthesis
InsecticideContact actionDisrupts metabolic pathways

Material Science Applications

Polymeric Materials
The unique chemical structure of this compound allows it to be incorporated into polymer matrices to enhance material properties such as thermal stability and mechanical strength.

Material TypeEnhancementProperties Improved
PolymersIncorporation of compoundIncreased thermal stability

Case Study 1: Anticancer Research

A study published in a peer-reviewed journal investigated the anticancer potential of this compound against various cancer cell lines. The results demonstrated a significant reduction in cell viability at micromolar concentrations, suggesting its potential as a lead compound for further development in cancer therapeutics.

Case Study 2: Pesticidal Efficacy

In agricultural research, field trials were conducted to assess the effectiveness of the compound as a herbicide. The results indicated that it effectively reduced weed biomass compared to untreated controls, highlighting its potential use in sustainable agriculture practices.

Properties

IUPAC Name

(Z)-N-[[3-(5-cyclopropyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-yl]methyl]-3-pyridin-3-ylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N5O3/c23-15(6-3-11-2-1-7-18-9-11)19-10-16-20-17(22-25-16)13-8-14(24-21-13)12-4-5-12/h1-3,6-9,12H,4-5,10H2,(H,19,23)/b6-3-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKQYKYNFNGDANZ-UTCJRWHESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC(=NO2)C3=NOC(=N3)CNC(=O)C=CC4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC1C2=CC(=NO2)C3=NOC(=N3)CNC(=O)/C=C\C4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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